molecular formula C17H23F3N2O2 B2695776 3-(3-phenylpropyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1396710-78-3

3-(3-phenylpropyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea

Cat. No. B2695776
CAS RN: 1396710-78-3
M. Wt: 344.378
InChI Key: UJSXQBZTXWONBQ-UHFFFAOYSA-N
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Description

3-(3-phenylpropyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Hydrogel Formation and Physical Property Tuning

Hydrogels represent a significant area of research due to their diverse applications, ranging from drug delivery systems to tissue engineering scaffolds. Anion tuning has been explored as a method to adjust the rheology, morphology, and gelation properties of low molecular weight salt hydrogelators. This approach allows for the manipulation of physical properties such as elasticity and stability, making it a valuable tool for customizing hydrogel behavior for specific applications (Lloyd & Steed, 2011).

Cardiac Myosin Activation for Heart Failure Treatment

The search for novel treatments for systolic heart failure has led to the exploration of flexible urea derivatives as cardiac myosin activators. These compounds have shown promising in vitro and in vivo activities, suggesting their potential as scaffolds for developing new therapeutic agents for heart failure. This highlights the importance of chemical modification in enhancing biological activity and specificity for cardiac myosin, offering a pathway to innovative heart failure therapies (Manickam et al., 2017).

ACAT Inhibition for Cholesterol Management

The inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT) is a strategy for managing cholesterol levels, with implications for treating conditions like atherosclerosis. Novel compounds, including urea derivatives, have been evaluated for their ACAT inhibitory effects, demonstrating potential as agents to lower plasma cholesterol levels. This line of research addresses the need for new cholesterol-lowering medications, contributing to the broader effort to combat cardiovascular diseases (Tanaka et al., 1998).

Synthesis and Characterization of Complex Molecules

The synthesis and characterization of complex molecules, such as 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile, illustrate the application of urea derivatives in organic chemistry. These molecules are of interest due to their potential pharmaceutical and material science applications, showcasing the versatility of urea derivatives in facilitating the creation of novel compounds (Sharma et al., 2015).

Anticancer Potential

Urea derivatives have been explored as potential anticancer agents, with specific compounds synthesized and evaluated for their cytotoxic effects on various cancer cell lines. This research avenue underscores the therapeutic potential of urea derivatives in oncology, offering a foundation for developing new cancer treatments based on their unique chemical properties (Gaudreault et al., 1988).

properties

IUPAC Name

1-(oxan-4-yl)-3-(3-phenylpropyl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c18-17(19,20)13-22(15-8-11-24-12-9-15)16(23)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSXQBZTXWONBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-phenylpropyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea

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